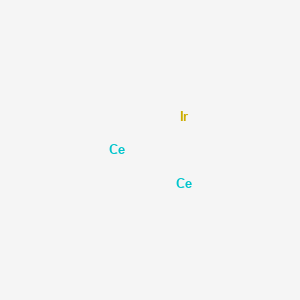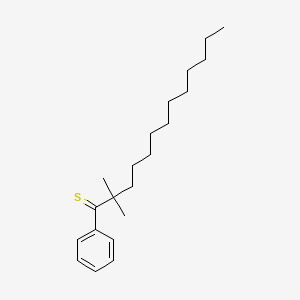
2,2-Dimethyl-1-phenyltridecane-1-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-1-phenyltridecane-1-thione is an organic compound with the molecular formula C21H34S It is characterized by the presence of a thione group (C=S) attached to a tridecane chain with a phenyl group and two methyl groups at the second carbon position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-phenyltridecane-1-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1-phenyltridecane with sulfur sources to introduce the thione group. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids to facilitate the formation of the thione group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like distillation and recrystallization to purify the final product. The choice of solvents, catalysts, and reaction parameters is crucial to ensure the efficiency and cost-effectiveness of the production process .
化学反応の分析
Types of Reactions
2,2-Dimethyl-1-phenyltridecane-1-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of the phenyl group.
科学的研究の応用
2,2-Dimethyl-1-phenyltridecane-1-thione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,2-Dimethyl-1-phenyltridecane-1-thione involves its interaction with molecular targets through the thione group. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenyl group may also participate in π-π interactions with aromatic residues in biological targets, contributing to its overall activity .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1-phenyltridecane-1-ol: Similar structure but with a hydroxyl group instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-one: Contains a carbonyl group (C=O) instead of a thione group.
2,2-Dimethyl-1-phenyltridecane-1-thiol: Features a thiol group (SH) instead of a thione group.
Uniqueness
2,2-Dimethyl-1-phenyltridecane-1-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The thione group can engage in specific interactions and reactions that are not possible with hydroxyl, carbonyl, or thiol groups .
特性
CAS番号 |
54007-73-7 |
|---|---|
分子式 |
C21H34S |
分子量 |
318.6 g/mol |
IUPAC名 |
2,2-dimethyl-1-phenyltridecane-1-thione |
InChI |
InChI=1S/C21H34S/c1-4-5-6-7-8-9-10-11-15-18-21(2,3)20(22)19-16-13-12-14-17-19/h12-14,16-17H,4-11,15,18H2,1-3H3 |
InChIキー |
GRIIUGRBGNSSCF-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC(C)(C)C(=S)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



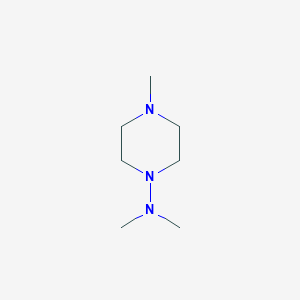

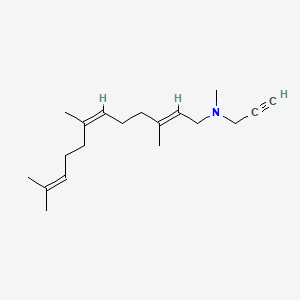
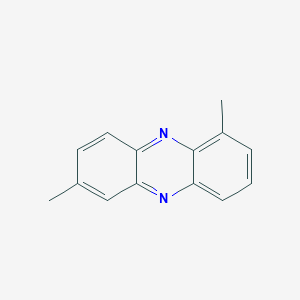
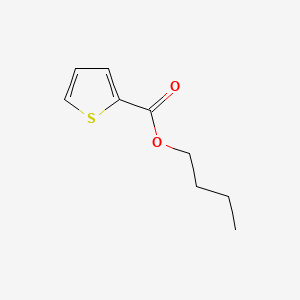
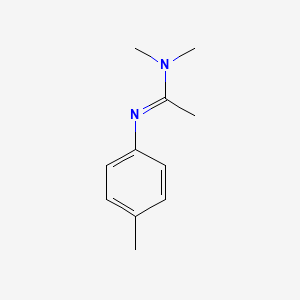
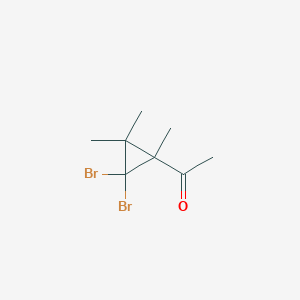
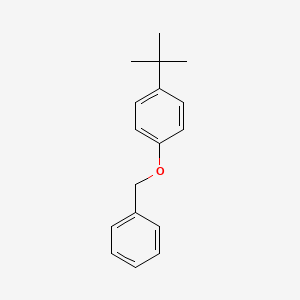
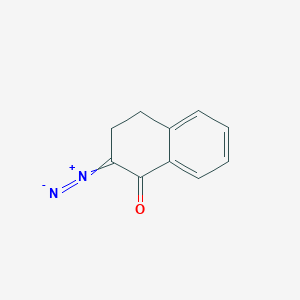

![1,1,1-Trifluoro-N-[4-(2-phenylethyl)phenyl]methanesulfonamide](/img/structure/B14638058.png)
![4-[(Methanesulfinyl)methyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B14638062.png)
